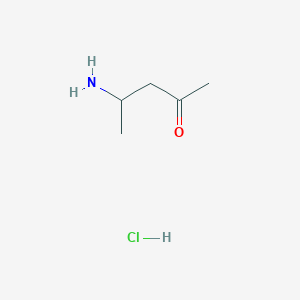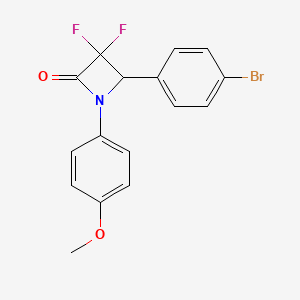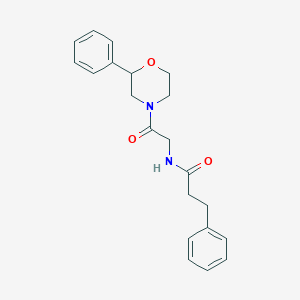
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives, which might be structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for “N-(2-oxo-2-(2-phenylmorpholino)ethyl)-3-phenylpropanamide” are not available, related compounds have been synthesized using multi-component reactions . For example, 4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) was prepared via the multi-component reaction of indane-1,3-dione with 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a related compound, 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide, was confirmed using FT-IR, 1H-NMR, 13C-NMR, EI-MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. Protodeboronation, a reaction involving the removal of a boron moiety, has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide, the molecular formula is C14H14BrNO, the average mass is 292.171 Da, and the monoisotopic mass is 291.025879 Da .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and screening of chemical compounds with potential biological activities. For instance, the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates was explored for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for the treatment of type 2 diabetes and obesity. These compounds were found to be effective inhibitors, suggesting potential therapeutic applications (Gabriel Navarrete-Vázquez et al., 2012).
Catalytic and Synthetic Applications
Another area of research involves the use of chemical compounds in catalytic processes and material synthesis. For example, 2-(N-Methyl-N-phenylamino)-1-phenylethanol has been used as a synergist in UV-curing applications, demonstrating the importance of such compounds in industrial processes (N. Arsu, 2002).
Polymer Chemistry
Research on polymers has also been significant, with studies on thermoresponsive homopolymers that can be tuned by pH and CO2. These polymers have potential applications in smart materials and drug delivery systems (Xue Jiang et al., 2014).
Organic Chemistry and Drug Design
In drug design and organic synthesis, research on oxymaPure/DIC as an efficient reagent for synthesizing novel series of α-ketoamide derivatives highlights the ongoing efforts to develop new pharmacophores for potential therapeutic applications (A. El‐Faham et al., 2013).
Material Science and Magnetic Properties
The study of the magnetic properties of compounds, such as the spin density distribution and magnetic superexchange interactions in copper complexes, provides valuable insights into the development of materials with specific magnetic properties (M. A. Abdulmalic et al., 2012).
properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(12-11-17-7-3-1-4-8-17)22-15-21(25)23-13-14-26-19(16-23)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAFUWGZYSBKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)
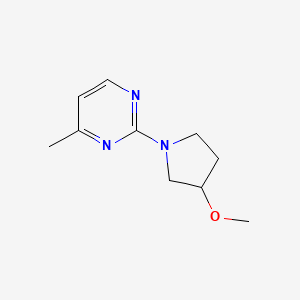
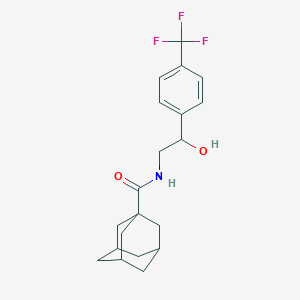
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)

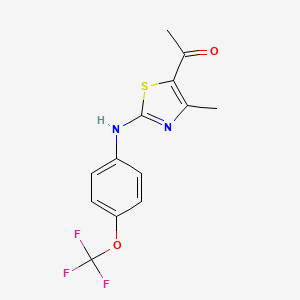
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)

